2,6-Diamino-8-purinol is a synthetic compound that belongs to the purine family, characterized by a heterocyclic aromatic structure containing nitrogen atoms. Its chemical formula is , and it is commonly encountered in its hemisulfate monohydrate form, which includes half a sulfate molecule and one water molecule per compound unit . This compound primarily serves research purposes, as its natural occurrence is limited. The structural uniqueness of 2,6-diamino-8-purinol arises from its two amino groups located at the 2 and 6 positions of the purine ring, which significantly influence its chemical behavior and biological interactions .
These reactions highlight the compound's versatility in synthetic chemistry and its potential applications in biochemical research.
Research indicates that 2,6-diamino-8-purinol exhibits inhibitory activity against several enzymes involved in purine metabolism. Notably, it has been shown to inhibit xanthine oxidase and guanosine deaminase, which are crucial for purine biosynthesis and degradation pathways . Such inhibitory effects suggest potential therapeutic applications, particularly in conditions related to purine metabolism disorders.
The synthesis of 2,6-diamino-8-purinol typically involves:
Specific details on the exact synthetic pathways are less documented but generally follow established organic synthesis protocols.
2,6-Diamino-8-purinol has several notable applications:
Several compounds share structural or functional similarities with 2,6-diamino-8-purinol:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Amino-6-chloropurine | Chlorine atom at position 6 | Exhibits different enzyme inhibition profiles |
| 2,6-Diaminopurine | Similar amino group positioning | More potent inhibitor of certain enzymes |
| 8-Aminopurine | Amino group at position 8 | Different biological activity profile |
| 2,6-Diaminopurine riboside | Ribose sugar attached | Involved in nucleic acid synthesis |
These compounds illustrate the diversity within the purine family while highlighting the unique structural features of 2,6-diamino-8-purinol that contribute to its specific biological activities.
Nucleophilic substitution represents one of the most fundamental approaches for introducing amino groups into purine structures . The synthesis of 2,6-diamino-8-purinol typically involves the reaction of guanine with ammonia under specific conditions, where heating guanine in an aqueous ammonia solution facilitates the substitution of the oxygen atom at position 6 with an amino group . This process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .
The Traube synthesis pathway provides an alternative nucleophilic substitution route through a multistep process [36] [39]. This classical method involves the synthesis from 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine, incorporating nitrosation at the 5-position, reduction of the nitroso group to an amino group using ammonium sulfide, and subsequent ring closure with formic acid [36]. The mechanism proceeds through initial formylation of 4,5-diaminopyrimidine followed by cyclodehydration to produce the purine structure [37] [38].
Recent advances have introduced metal-free nucleophilic substitution methods using triflimide-promoted reactions [4]. These approaches utilize triflimide (Tf2NH) in fluoroalcohol solvents to promote efficient carbon-arylation of halopurines, achieving yields of 75-90% under mild conditions [4]. The triflimide method demonstrates particular effectiveness for introducing nucleophilic groups into nitrogen-substituted purine derivatives, offering advantages in terms of reaction selectivity and environmental considerations [4].
Modified Traube synthesis employing reductive formylation has emerged as a highly efficient route for purine production [46]. This process involves the production of purines from corresponding 4-amino-5-nitrosopyrimidines through reductive formylation and subsequent cyclization, achieving yields of up to 94% of theory with purities exceeding 98% [46]. The reaction proceeds via a two-step mechanism involving noble metal catalysts and controlled hydrogen atmospheres [46].
| Synthesis Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Temperature (°C) | Industrial Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution - Guanine with Ammonia | Guanine, aqueous ammonia | Heating in aqueous NH3 solution | 70-85 | 80-100 | Moderate |
| Traube Synthesis - Classic Route | 4,5-diaminopyrimidine, formic acid | Formylation, cyclodehydration | 60-80 | 150-200 | High |
| Traube Synthesis - Modified Route | 4-amino-5-nitrosopyrimidine | Noble metal catalyst, H2/CO | 85-94 | 50-80 | High |
| Metal-free Triflimide Method | N7-substituted chloropurines, nucleophiles | Tf2NH in fluoroalcohol (HFIP) | 75-90 | 25-50 | Moderate |
Electrochemical synthesis of purine derivatives has gained significant attention as an environmentally sustainable approach for chemical transformations [9] [12]. The electrochemical behavior of purine derivatives demonstrates irreversible and diffusion-controlled oxidation processes, evidenced by linear dependence between peak potentials and logarithm of scan rates [12]. These electrochemical oxidations typically occur at carbon-based electrodes under various pH conditions, with optimal performance observed at specific electrode materials [12].
Studies investigating the electrochemical behavior of purine derivatives on different electrode materials reveal distinct oxidation patterns [12]. Glassy carbon electrodes in both native and electrochemically activated forms demonstrate effective oxidation capabilities, while carbon paste electrodes modified with 1,4-benzoquinone show enhanced selectivity [12]. Screen-printed electrodes modified with multi-wall carbon nanotubes or cobalt phthalocyanine exhibit superior performance characteristics for purine oxidation reactions [12].
The electrochemical synthesis of purine alkaloid metabolites has been demonstrated through structure-electroactivity relationship approaches [9] [13]. Cyclic voltammetric behavior of purine alkaloids reveals predictable electroactivity relationships that enable optimization of current-controlled electrochemical reactions [13]. The oxidation mechanism proceeds through sequential desmethylation around the purine ring, involving both Shono-type anodic oxidation and novel nitrogen-heterocyclic dealkylation pathways [13].
Oxidation mechanisms in purine derivatives involve complex electron transfer processes [14]. The oxidizing properties of nitrogen-acetoxypurines demonstrate their ability to oxidize iodide ion to iodine, representing a broader oxidizing capability [14]. These compounds also catalyze autoxidation of sulfite and oxidize amino acids such as cysteine to cysteic acid, indicating radical-mediated mechanisms [14].
| Electrode Material | Oxidation Potential (V) | pH Range | Current Density (mA/cm²) | Selectivity |
|---|---|---|---|---|
| Glassy Carbon | 1.2-1.4 | 4-9 | 0.5-2.0 | Moderate |
| Activated Glassy Carbon | 1.0-1.2 | 4-9 | 1.0-3.0 | Good |
| Carbon Paste | 1.3-1.5 | 4-9 | 0.3-1.5 | Low |
| Screen-printed Graphite | 1.1-1.3 | 4-9 | 0.8-2.5 | Good |
| Multi-wall Carbon Nanotubes | 0.9-1.1 | 4-9 | 1.5-4.0 | High |
| Cobalt Phthalocyanine Modified | 1.0-1.2 | 4-9 | 1.2-3.5 | High |
Purine nucleoside phosphorylase represents a crucial enzyme in purine metabolism, catalyzing the reversible conversion between nucleobases and their corresponding nucleosides [16]. This enzyme belongs to the glycosyltransferase family and specifically functions as a purine-nucleoside:phosphate ribosyltransferase [16]. The enzymatic mechanism involves the phosphorolysis of 6-oxy-purine nucleosides to produce the corresponding purine base and alpha-D-ribose 1-phosphate [17].
The ribosylation mechanism of purine nucleoside phosphorylase demonstrates remarkable substrate specificity and regioselectivity [19] [22]. Recombinant calf purine nucleoside phosphorylase catalyzes ribosylation of 2,6-diamino-8-azapurine in phosphate-free medium using ribose-1-phosphate as the ribose donor [19]. The ribosylation site selectivity shows predominant formation at nitrogen-7 and nitrogen-8 positions, with the proportion of nitrogen-8 to nitrogen-7 ribosylated products being markedly dependent on reaction conditions [19].
Comparative studies of different purine nucleoside phosphorylase sources reveal distinct catalytic properties [23]. Escherichia coli purine nucleoside phosphorylase produces a mixture of nitrogen-8 and nitrogen-9 substituted ribosides when applied to 2,6-diamino-8-azapurine substrates [23]. The fluorescence characteristics of ribosylated products demonstrate quantum yields of approximately 0.9 for nitrogen-9-beta-D-riboside and 0.4 for nitrogen-8-beta-D-riboside [23].
The kinetic mechanism of purine nucleoside phosphorylase involves complex binding interactions between substrates and products [18]. Ribose 1-phosphate, phosphate, and competitive inhibitors demonstrate specific fluorescence quenching properties, indicating distinct binding affinities [18]. The synthesis pathway proceeds through a random mechanism, while phosphorolysis follows an ordered mechanism with specific rate-determining steps [18].
Molecular modeling studies provide insights into the regioselectivity of purine nucleoside phosphorylase ribosylation [22]. The enzyme recognizes purine analogues through specific binding poses that expose particular nitrogen atoms to the binding channel [22]. Binding free energy calculations demonstrate that nitrogen-8 exposure is favored for 2,6-diamino-8-azapurine, while nitrogen-9 exposure predominates for 8-azaguanine substrates [22].
| Enzyme Source | Substrate Specificity | Ribosylation Site | Conversion (%) | Reaction Time (h) | Temperature Optimum (°C) |
|---|---|---|---|---|---|
| Calf PNP (recombinant) | 2,6-diamino-8-azapurine (N7/N8) | N7 (60%), N8 (40%) | 70-85 | 4-8 | 37 |
| E. coli PNP | 2,6-diamino-8-azapurine (N8/N9) | N8 (70%), N9 (30%) | 75-90 | 3-6 | 37 |
| Human PNP | Limited activity | N9 (90%) | 45-60 | 8-12 | 37 |
| Thermophilic PNP | High temperature stability | Variable | 80-95 | 2-4 | 65-80 |
Industrial-scale production of 2,6-diamino-8-purinol faces multifaceted challenges encompassing economic, technical, and regulatory considerations [24] [25]. The pharmaceutical manufacturing process requires adherence to current good manufacturing practices, which impose rigorous standards for facility design, equipment maintenance, and personnel qualifications [52]. These regulatory requirements significantly impact production costs and operational complexity for purine derivative manufacturing [52].
Raw material costs represent a primary challenge in industrial purine production [26] [29]. High-purity pyrimidine precursors command premium prices, while the production of unwanted regioisomers during alkylation reactions results in substantial material wastage [29]. The formation of nitrogen-9 and nitrogen-7 isomer mixtures during initial alkylation steps with bromotriester reagents necessitates expensive separation procedures [29].
Scale-up challenges in purine synthesis involve complex heat and mass transfer limitations [51]. Fed-batch fermentation studies for hypoxanthine production demonstrate that engineered Escherichia coli strains can achieve titers of 1243 mg/L, but require sophisticated control of central carbon metabolism and de novo purine biosynthesis pathways [51]. The accumulation of byproducts such as acetate and xanthine during large-scale fermentation necessitates additional purification steps [51].
Purification complexity constitutes another significant industrial challenge [26]. Traditional processes require multiple recrystallization steps and extensive solvent recovery operations, leading to both increased costs and reduced yields [26]. Solvent recovery systems are particularly troublesome and expensive when high-boiling solvents such as dimethylacetamide and dimethylformamide are employed [26].
Process optimization strategies focus on continuous manufacturing approaches and multi-enzymatic production systems [24] [25]. One-pot multi-enzymatic reactions offer sustainable alternatives for purine derivative synthesis, achieving yields of 76-81% while reducing environmental impact [25]. These systems utilize sequential enzymatic steps that mimic natural metabolic pathways, providing enhanced selectivity and reduced waste generation [25].
Equipment requirements for industrial purine production include specialized autoclaves for hydrogenation reactions and advanced reactor systems for maintaining controlled atmospheres [46]. The implementation of process analytical technology enables real-time monitoring of reaction progress and product quality, facilitating optimization of production parameters [52].
| Challenge Category | Specific Issues | Impact on Production | Typical Solutions |
|---|---|---|---|
| Raw Material Costs | High-purity pyrimidine precursors expensive | High | Alternative synthetic routes |
| Reaction Scale-up | Heat/mass transfer limitations | High | Continuous flow reactors |
| Purification Complexity | Multiple recrystallization steps needed | High | Chromatographic methods |
| Yield Optimization | Side product formation | Medium | Catalyst optimization |
| Environmental Impact | Solvent recovery and disposal | Medium | Green chemistry approaches |
| Regulatory Compliance | cGMP compliance requirements | High | Process validation |
| Equipment Requirements | Specialized autoclaves for hydrogenation | High | Modular reactor design |
| Process Monitoring | Real-time quality control | Medium | PAT implementation |
The solubility behavior of 2,6-Diamino-8-purinol demonstrates significant pH dependence, reflecting its amphoteric nature due to multiple ionizable functional groups. The compound exhibits a predicted pKa value of 8.61±0.20 for the related 2,6-diaminopurine structure , indicating that protonation states will vary substantially across physiological pH ranges.
Water solubility data for the pure compound remains limited in the literature, though the hemisulfate monohydrate salt form shows enhanced aqueous solubility characteristics [2] [3]. The presence of two amino groups at positions 2 and 6, combined with the hydroxyl group at position 8, creates multiple sites for hydrogen bonding interactions with water molecules, facilitating dissolution under appropriate pH conditions [4].
Studies on related purine derivatives demonstrate that solubility typically increases at pH values above the pKa due to deprotonation of amino groups, leading to enhanced ionic character and water interaction [5]. For 2,6-Diamino-8-purinol, maximum solubility is expected at alkaline pH values where the amino groups exist predominantly in their neutral form while maintaining favorable electrostatic interactions with the aqueous environment [6].
The salt formation tendency with various acids significantly impacts solubility profiles. The hemisulfate monohydrate form exhibits markedly different dissolution characteristics compared to the free base, with the hydrated salt structure providing additional hydrogen bonding opportunities that enhance aqueous solubility [8] [9].
| pH Range | Solubility Characteristics | Dominant Species |
|---|---|---|
| 1.0-3.0 | Enhanced due to protonation [10] | Diprotonated cation |
| 4.0-7.0 | Moderate, pH-dependent | Mixed ionic forms |
| 8.0-10.0 | Optimal solubility range [6] | Neutral/anionic forms |
| >11.0 | Decreased due to aggregation | Deprotonated species |
Thermal stability analysis reveals that 2,6-Diamino-8-purinol demonstrates moderate stability under ambient conditions, with significant decomposition beginning around 324-329°C for the hemisulfate monohydrate form [2] [8] . This thermal profile positions the compound within the typical range for substituted purines, which generally exhibit stability up to approximately 250°C before undergoing structural degradation [12].
Decomposition pathways involve complex multi-step processes initiated by the breakdown of amino group functionalities. Thermogravimetric analysis demonstrates that mass loss occurs in distinct phases, beginning with dehydration of the hydrated salt form, followed by progressive elimination of amino groups and eventual ring fragmentation [12]. The presence of the hydroxyl group at position 8 introduces additional thermal sensitivity compared to unsubstituted purine derivatives.
Differential thermal analysis indicates endothermic transitions corresponding to melting and subsequent decomposition events [12]. The thermal decomposition mechanism involves initial amino group degradation, leading to the formation of intermediate oxo-compounds before complete structural breakdown occurs at elevated temperatures.
Storage stability under controlled conditions demonstrates acceptable shelf-life characteristics when maintained below 25°C in dry environments [13]. The compound requires protection from moisture and elevated temperatures to prevent hydrolytic degradation and thermal decomposition respectively.
| Temperature Range (°C) | Thermal Behavior | Mass Loss (%) |
|---|---|---|
| 25-100 | Stable, possible dehydration | 0-5 |
| 100-250 | Stable structure maintained [12] | <10 |
| 250-324 | Onset of decomposition | 10-30 |
| 324-400 | Rapid decomposition [8] | 60-80 |
| >400 | Complete degradation | >90 |
UV-Visible absorption characteristics demonstrate strong pH-dependent spectral behavior reflecting the ionization states of the amino groups and the conjugated purine system. At pH 1.9, the compound exhibits characteristic absorption maxima at 241 nm and 282 nm with molar extinction coefficients of 9.55 × 10³ and 10.0 × 10³ M⁻¹cm⁻¹ respectively [10]. Under physiological conditions (pH 7.0), the absorption profile shifts to 247 nm and 280 nm with corresponding extinction coefficients of 7.57 × 10³ and 9.05 × 10³ M⁻¹cm⁻¹ [10].
At alkaline pH conditions (pH 11), a characteristic absorption maximum appears at 292 nm, indicating significant electronic reorganization upon deprotonation [14]. This bathochromic shift reflects the extended conjugation and altered electronic distribution in the deprotonated species.
FT-IR spectroscopic analysis reveals characteristic vibrational frequencies that serve as definitive structural fingerprints [14] [15] [16]. The amino group stretching vibrations appear in the region 3400-3200 cm⁻¹, with multiple bands corresponding to symmetric and antisymmetric N-H stretching modes of the primary amino groups at positions 2 and 6 [14].
Aromatic ring vibrations manifest as characteristic bands in the 1600-1400 cm⁻¹ region, corresponding to C=N and C=C stretching modes within the purine framework [15] [16]. The hydroxyl group at position 8 contributes additional complexity to the spectral profile through O-H stretching and bending vibrations.
Density functional theory calculations using B3LYP/6-31G* and B3LYP/6-311+G** basis sets provide excellent correlation with experimental frequencies when appropriate scaling factors are applied [15] [16]. This computational validation confirms the structural assignments and vibrational mode interpretations.
¹H NMR spectroscopy provides definitive structural confirmation and tautomeric analysis capabilities [17] [18]. The compound demonstrates complex tautomeric equilibria involving the hydroxyl group at position 8, with the HN(9) tautomer proving more stable than the HN(7) form across different solvent systems [18].
Chemical shift assignments for the amino protons appear in characteristic regions depending on their chemical environment and hydrogen bonding interactions [17]. ¹³C NMR analysis confirms the carbon framework connectivity and provides quantitative information about electronic environments at each carbon center.
| Spectroscopic Method | Key Characteristics | Diagnostic Features |
|---|---|---|
| UV-Vis (pH 1.9) | λmax: 241, 282 nm [10] | Protonated species |
| UV-Vis (pH 7.0) | λmax: 247, 280 nm [10] | Neutral/zwitterionic |
| UV-Vis (pH 11.0) | λmax: 292 nm [14] | Deprotonated forms |
| FT-IR | N-H: 3400-3200 cm⁻¹ [14] | Primary amino groups |
| FT-Raman | Complementary modes [15] | Ring vibrations |
| ¹H NMR | Complex multiplicity [17] | Tautomeric analysis |